molecular formula C16H16N4O2 B5572730 ethyl 2-amino-1-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

ethyl 2-amino-1-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No. B5572730
M. Wt: 296.32 g/mol
InChI Key: FROQQMZUFAYUPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-amino-1-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate derivatives involves complex reactions that yield a variety of related heterocyclic systems. Methods such as microwave-assisted synthesis and cyclocondensation reactions have been employed to create these compounds, showcasing the versatility and adaptability of the synthetic approaches (Bakhite et al., 1995), (Neuschl, Bogdał, & Potáček, 2007).

Molecular Structure Analysis

The molecular structure of ethyl 2-amino-1-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate and its derivatives has been elucidated through various analytical techniques, including X-ray crystallography. These studies have provided detailed information on the molecular geometry, confirming the presence of the cyclopropyl group and the quinoxaline core as key structural features (Abu-Sheaib et al., 2008).

Chemical Reactions and Properties

Ethyl 2-amino-1-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including cycloaddition, cyclocondensation, and decarbonylation. These reactions demonstrate the compound's reactivity and potential for generating a wide range of derivatives with diverse biological and chemical properties (Aliev et al., 2001).

Scientific Research Applications

Synthetic Methodologies

  • Microwave-Assisted Synthesis : A study by Neuschl, Bogdał, and Potáček (2007) explored the microwave-assisted synthesis of compounds with the ethyl hexahydro-1H-pyrrolo[3,2-c]quinoline-2-carboxylate skeleton through intramolecular 1,3-dipolar cycloaddition reactions. This method highlighted the efficiency of microwave irradiation in promoting such reactions under solvent-free conditions, which could be analogous to the synthesis of related pyrroloquinoxaline derivatives (Michal Neuschl, D. Bogdał, M. Potáček, 2007).

  • Cyclocondensation Reactions : Abu-Sheaib et al. (2008) described the cyclocondensation of ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate with 1-methylisatin, leading to pyridoquinoxaline derivatives. This work underscores the potential of such compounds in synthesizing complex heterocyclic structures, which could include derivatives of ethyl 2-amino-1-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (Esra’a S. Abu-Sheaib, Jalal A. Zahra, M. El-Abadelah, R. Boese, 2008).

Biological Activities

  • Antibacterial Activities : Nahas and Abdel-Hafez (2005) synthesized derivatives of ethyl 2-amino-4-aryl-6-chloro-4-H-pyrano[3,2-h]quinoline-3-carboxylate and explored their antibacterial properties. This study highlights the potential of structurally related compounds, like ethyl 2-amino-1-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, in contributing to the development of new antibacterial agents (N. Nahas, A. Abdel-Hafez, 2005).

Materials Applications

  • Liquid Crystal Displays : Bojinov and Grabchev (2003) synthesized new fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, showcasing their potential application in liquid crystal displays due to favorable orientation parameters. While not directly related to ethyl 2-amino-1-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, this study exemplifies the broader utility of quinoxaline derivatives in material science applications (V. Bojinov, I. Grabchev, 2003).

Mechanism of Action

While the specific mechanism of action for ethyl 2-amino-1-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is not available, similar 1H-pyrrolo[2,3-b]pyridine derivatives have been found to inhibit the FGFR signaling pathway, which plays an essential role in various types of tumors .

properties

IUPAC Name

ethyl 2-amino-1-cyclopropylpyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-2-22-16(21)12-13-15(20(14(12)17)9-7-8-9)19-11-6-4-3-5-10(11)18-13/h3-6,9H,2,7-8,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROQQMZUFAYUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4CC4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-1-cyclopropyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate

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